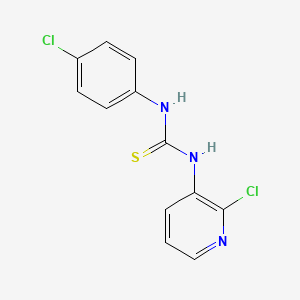

1-(4-Chlorophenyl)-3-(2-chloropyridin-3-yl)thiourea

Beschreibung

Eigenschaften

Molekularformel |

C12H9Cl2N3S |

|---|---|

Molekulargewicht |

298.2 g/mol |

IUPAC-Name |

1-(4-chlorophenyl)-3-(2-chloropyridin-3-yl)thiourea |

InChI |

InChI=1S/C12H9Cl2N3S/c13-8-3-5-9(6-4-8)16-12(18)17-10-2-1-7-15-11(10)14/h1-7H,(H2,16,17,18) |

InChI-Schlüssel |

IXTVYLDSQIUUML-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=C(N=C1)Cl)NC(=S)NC2=CC=C(C=C2)Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Reaction Mechanism and Reagent Selection

The synthesis of 1-(4-chlorophenyl)-3-(2-chloropyridin-3-yl)thiourea typically involves the condensation of 4-chlorophenyl isothiocyanate with 2-chloro-3-aminopyridine. This exothermic reaction proceeds via nucleophilic attack of the amine on the electrophilic carbon of the isothiocyanate, forming a thiourea linkage. Alternative routes utilize thiocarbamoyl chloride intermediates derived from thiophosgene and primary amines, though these methods require stringent safety protocols due to thiophosgene’s toxicity.

Reaction equation :

Optimization of Reaction Conditions

Key parameters affecting yield and purity include:

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Solvent | Acetonitrile | Maximizes solubility of intermediates |

| Temperature | 0–5°C (initial step) | Prevents side reactions |

| Reaction Time | 4–6 hours | Ensures completion |

| Molar Ratio | 1:1 (isothiocyanate:amine) | Avoids excess reagent accumulation |

Triethylamine (TEA) is commonly employed to neutralize HCl byproducts, though excess base can induce decomposition. Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) achieves >95% purity, as confirmed by HPLC.

Ultrasonic-Assisted Synthesis

Methodology and Advantages

Ultrasound irradiation (20–40 kHz) enhances mass transfer and reaction kinetics, enabling faster synthesis at ambient temperatures. A modified protocol involves:

-

Dissolving 4-chlorophenyl isothiocyanate (1 mmol) and 2-chloro-3-aminopyridine (1 mmol) in acetonitrile.

-

Sonication at 25°C for 45 minutes.

-

Filtration and washing with cold ethanol.

Comparative performance :

| Method | Time (min) | Yield (%) | Purity (%) |

|---|---|---|---|

| Conventional | 240 | 78 | 92 |

| Ultrasonic-assisted | 45 | 95 | 98 |

This method reduces energy consumption and avoids thermal degradation, making it suitable for lab-scale production.

Solvent and Catalyst Screening

Solvent polarity significantly impacts reaction efficiency:

| Solvent | Dielectric Constant | Yield (%) |

|---|---|---|

| Acetonitrile | 37.5 | 95 |

| Acetone | 20.7 | 87 |

| Ethanol | 24.3 | 63 |

| DMF | 36.7 | 72 |

Copper(II) sulfate (5 mol%) catalyzes desulfurization side reactions in polar aprotic solvents, necessitating careful catalyst selection.

Mechanistic Insights and Byproduct Analysis

Side Reactions and Mitigation

Common byproducts include:

-

Symmetrical thioureas : Formed via amine dimerization, minimized by slow reagent addition.

-

Thiocyanate oligomers : Generated under alkaline conditions, suppressed by maintaining pH < 8.

FT-IR and NMR spectra confirm product identity:

-

Thiocarbonyl (C=S) stretch : 1250–1300 cm.

-

NH protons : Singlets at δ 11.2 (CONH) and δ 8.5 (CSNH) ppm.

Industrial Scalability and Green Chemistry

Analyse Chemischer Reaktionen

Types of Reactions: 1-(4-Chlorophenyl)-3-(2-chloropyridin-3-yl)thiourea can undergo various chemical reactions, including:

Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiourea group to thiol or amine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chloro-substituted positions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction can produce thiols or amines.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Thiourea derivatives, including 1-(4-Chlorophenyl)-3-(2-chloropyridin-3-yl)thiourea, have demonstrated notable antimicrobial properties. Studies indicate that this compound exhibits significant activity against both Gram-positive and Gram-negative bacteria, making it a potential candidate for developing new antibiotics. For instance, it has shown effectiveness against Staphylococcus aureus and Escherichia coli, with minimal inhibitory concentration (MIC) values indicating strong antibacterial effects .

Anticancer Properties

Research has also highlighted the anticancer potential of thiourea derivatives. This compound has been evaluated for its cytotoxic effects on various cancer cell lines. Preliminary studies suggest that it may inhibit tumor cell proliferation through mechanisms involving apoptosis and cell cycle arrest .

Pharmacological Applications

This compound serves as a lead compound in drug development targeting infectious diseases and cancer. Its ability to interact with enzyme systems makes it a candidate for developing enzyme inhibitors that could treat various conditions, including metabolic disorders and cancers .

Case Study 1: Antimicrobial Efficacy

A study conducted on several thiourea derivatives revealed that this compound exhibited superior antibacterial activity compared to other derivatives. The research involved testing the compound against clinical strains of bacteria, demonstrating its potential as an effective antimicrobial agent .

Case Study 2: Anticancer Activity

In vitro studies assessed the cytotoxic effects of this compound on human cancer cell lines. Results indicated that the compound significantly inhibited cell growth and induced apoptosis in cancer cells, suggesting its potential application in cancer therapy .

Comparative Analysis of Related Compounds

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 1-(4-Chlorophenyl)-3-(phenyl)thiourea | Contains phenyl and chlorophenyl groups | Notable anti-cholinesterase activity |

| 1-(3-Chloro-2-methylphenyl)-3-thiourea | Similar thiourea backbone | Exhibits exceptional enzyme inhibitory activity |

| 1-(tert-butyl)-3-cyclohexylthiourea | Cyclic structure with tert-butyl group | Effective against metal toxicity detection |

The unique combination of chlorophenyl and chloropyridine rings in this compound contributes to its distinct biological activity profile, making it a valuable subject for further research in medicinal chemistry.

Wirkmechanismus

The mechanism by which 1-(4-Chlorophenyl)-3-(2-chloropyridin-3-yl)thiourea exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to various biological effects, depending on the enzyme or receptor targeted.

Vergleich Mit ähnlichen Verbindungen

Research Findings and Implications

- Structural Insights : X-ray crystallography of related thioureas (e.g., 1-(4-chlorobenzoyl)-3-(3-methylpyridin-2-yl)thiourea) reveals planar geometries and hydrogen-bonded networks critical for stability .

- Drug Design : The 2-chloropyridin-3-yl group in the target compound may offer advantages in kinase inhibition due to its resemblance to ATP-binding site motifs .

- Synthetic Challenges : Moderate yields (e.g., 46–65% in ) highlight the need for optimized routes to improve scalability.

Biologische Aktivität

1-(4-Chlorophenyl)-3-(2-chloropyridin-3-yl)thiourea is a thiourea derivative that has garnered attention for its diverse biological activities. This compound features a chlorophenyl group and a chloropyridine moiety, contributing to its unique properties and potential applications in medicinal chemistry. The following sections detail its biological activities, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical formula of this compound is CHClNS. The compound's structure includes a thiourea functional group (–C(=S)N–), which is known for its ability to form hydrogen bonds and interact with various biological targets. Its unique combination of chlorophenyl and chloropyridine rings enhances its biological activity profile, making it a valuable subject for further research .

Biological Activities

-

Antimicrobial Activity :

Thiourea derivatives, including this compound, have demonstrated significant antimicrobial properties. Studies show that this compound exhibits activity against both Gram-positive and Gram-negative bacteria. The minimal inhibitory concentration (MIC) values for various bacterial strains indicate potent antibacterial effects .Compound MIC (µg/mL) Activity This compound 2 - 32 Antibacterial 1-(3-Chloro-4-fluorophenyl)-3-(1,3-thiazol-2-yl)thiourea 2 - 32 Antibacterial 1-(4-Methoxyphenyl)-3-(pyridin-2-yl)thiourea <20 Anticancer -

Enzyme Inhibition :

This compound has been identified as a potential inhibitor of serine proteases, particularly α-chymotrypsin. Inhibition studies using Lineweaver-Burk plots indicate mixed-type inhibition, suggesting that the compound interacts with the enzyme's active site while also affecting substrate binding . This property positions it as a candidate for drug development targeting conditions like pancreatitis and diabetes. Lineweaver-Burk Plot -

Anticancer Activity :

Research has shown that thiourea derivatives can inhibit cancer cell proliferation across various cell lines. The IC50 values for this compound range from low micromolar concentrations (1.29 to 20 µM), indicating strong cytotoxic effects against multiple cancer types . The mechanism involves targeting specific molecular pathways associated with cancer progression, such as angiogenesis and cell signaling alterations.

Case Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial efficacy of several thiourea derivatives, this compound was tested against Staphylococcus aureus and Pseudomonas aeruginosa. Results indicated significant inhibition of bacterial growth compared to control compounds, highlighting its potential as an antibacterial agent .

Case Study 2: Enzyme Inhibition

Another study focused on the enzyme inhibition properties of thiourea derivatives, including our compound of interest. The results demonstrated that it effectively inhibited α-chymotrypsin activity in vitro, supporting its role as a therapeutic agent in protease-related diseases .

Q & A

Q. What synthetic routes are optimal for preparing 1-(4-Chlorophenyl)-3-(2-chloropyridin-3-yl)thiourea, and how do reaction conditions influence yield and purity?

Answer: The compound is typically synthesized via nucleophilic substitution between 4-chlorophenyl isothiocyanate and 2-chloropyridin-3-amine. Key factors include:

- Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance reactivity .

- Temperature : Reactions at 60–80°C improve yield (e.g., 75% in ethanol) .

- Purification : Recrystallization from ethanol or methanol is standard, with purity confirmed via melting point (e.g., 264°C) and IR spectroscopy (νC=S at 1360–1340 cm⁻¹) .

Q. How is the molecular structure of this thiourea derivative validated experimentally?

Answer: Combined spectroscopic and crystallographic methods are used:

- IR spectroscopy : Confirms thiourea backbone (νN-H: 3280–3200 cm⁻¹, νC=S: 1360–1340 cm⁻¹) .

- X-ray diffraction : Monoclinic space groups (e.g., P21/c) reveal intramolecular H-bonding (N–H···O, 2.65 Å) and planar thiourea moieties .

- NMR : ¹H and ¹³C spectra confirm substituent positions (e.g., chlorophenyl protons at δ 7.3–7.5 ppm) .

Advanced Research Questions

Q. What computational methods are employed to predict electronic properties and intermolecular interactions?

Answer: Density Functional Theory (DFT) and Molecular Electrostatic Potential (MEP) analyses are critical:

- DFT : Optimizes geometry and calculates HOMO-LUMO gaps (e.g., ΔE ≈ 4.5 eV), indicating reactivity toward electrophiles .

- MEP maps : Highlight nucleophilic regions at sulfur and pyridinyl nitrogen, guiding docking studies .

- Molecular docking : Used to predict binding to biological targets (e.g., IDO1 inhibitors via thiourea–aromatic interactions) .

Q. How do structural modifications (e.g., substituent position) affect biological activity?

Answer:

- Chlorine substituents : Meta/para positions on phenyl/pyridinyl groups enhance lipophilicity and π-stacking (e.g., IC₅₀ = 16.4 nM for IDO1 inhibition via F163/F226 interactions) .

- Thiourea vs. urea : Thiourea’s sulfur atom increases H-bond acceptor strength, improving enzyme inhibition .

- Comparative studies : Analogues with nitro or methyl groups show reduced activity due to steric hindrance .

Q. How are crystallographic data discrepancies resolved during refinement?

Answer:

Q. What strategies address contradictions in experimental vs. computational reactivity predictions?

Answer:

- Hybrid approaches : Combine DFT with kinetic studies (e.g., Hammett plots) to reconcile electronic effects .

- Solvent corrections : PCM models in DFT account for solvent polarity discrepancies .

- Experimental validation : Microscale synthesis tests predicted reactive sites (e.g., thiourea sulfur in nucleophilic attacks) .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.